molecular formula C10H13NO3S B13214555 Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

Cat. No.: B13214555
M. Wt: 227.28 g/mol
InChI Key: KTYGXPZDQNZBBZ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(I) iodide (CuI) or copper(II) oxide (Cu2O) in the absence of any ligand . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole and oxane derivatives.

Scientific Research Applications

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, affecting their function and leading to cellular responses such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is unique due to its specific combination of a thiazole ring and an oxane carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-13-9(12)10(3-2-5-14-7-10)8-11-4-6-15-8/h4,6H,2-3,5,7H2,1H3

InChI Key

KTYGXPZDQNZBBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCOC1)C2=NC=CS2

Origin of Product

United States

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